2-[alpha-(Triisopropylsiloxy)benzhydryl]pyrrolidine
Description
2-[alpha-(Triisopropylsiloxy)benzhydryl]pyrrolidine is a pyrrolidine derivative featuring a triisopropylsiloxy (TIPS)-substituted benzhydryl group at the alpha position of the pyrrolidine ring. This compound is structurally characterized by its bulky silyl ether group, which enhances steric hindrance and modulates electronic properties, making it valuable in asymmetric synthesis and catalysis. Pyrrolidine derivatives are widely studied for their roles in pharmaceutical intermediates, organocatalysts, and molecular recognition systems due to their conformational flexibility and ability to engage in hydrogen bonding .
Properties
IUPAC Name |
[diphenyl(pyrrolidin-2-yl)methoxy]-tri(propan-2-yl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39NOSi/c1-20(2)29(21(3)4,22(5)6)28-26(25-18-13-19-27-25,23-14-9-7-10-15-23)24-16-11-8-12-17-24/h7-12,14-17,20-22,25,27H,13,18-19H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWDUYAEDRMRAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39NOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[alpha-(Triisopropylsiloxy)benzhydryl]pyrrolidine typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The introduction of the benzhydryl group can be achieved through nucleophilic substitution reactions, while the triisopropylsiloxy group is often introduced via silylation reactions using reagents like triisopropylsilyl chloride. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents.
Chemical Reactions Analysis
2-[alpha-(Triisopropylsiloxy)benzhydryl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where the benzhydryl group can be replaced with other substituents under appropriate conditions.
Silylation: The triisopropylsiloxy group can be modified or replaced through silylation reactions using various silylating agents.
Scientific Research Applications
2-[alpha-(Triisopropylsiloxy)benzhydryl]pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms, potentially leading to the discovery of new drugs.
Medicine: Its derivatives may exhibit pharmacological activities, making it a subject of interest in drug discovery and development.
Industry: The compound can be used in the production of specialized materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[alpha-(Triisopropylsiloxy)benzhydryl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and its substituents can influence the compound’s binding affinity and selectivity, leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between 2-[alpha-(Triisopropylsiloxy)benzhydryl]pyrrolidine and related pyrrolidine derivatives:
Table 1: Comparative Analysis of Pyrrolidine Derivatives
Structural and Functional Insights
Steric and Electronic Effects: The triisopropylsiloxy group in the target compound provides significant steric shielding, which can stabilize reactive intermediates in catalytic cycles. In contrast, hydroxymethyl-pyrrolidine derivatives (e.g., trans-2-(hydroxymethyl)pyrrolidine) rely on hydrogen bonding for molecular recognition but lack steric bulk . Nitroso and nitromethyl substituents (e.g., 1-nitroso-pyrrolidine) introduce electrophilic character, increasing reactivity but also toxicity, as noted in EPA hazard listings .
Configuration and Conformation: The trans-configuration of hydroxymethyl groups in analogs like 3,4-bis[2-(hydroxymethyl)pyrrolidine] enables precise spatial alignment for binding to biological targets (e.g., enzymes) . By contrast, the TIPS-benzhydryl group in the target compound adopts a rigid, non-polar conformation, favoring hydrophobic interactions in synthetic applications.
Applications: Hydroxymethyl-pyrrolidines are prioritized in drug design (e.g., antiviral agents) due to their biocompatibility . Nitro-functionalized pyrrolidines (e.g., nitromethyl derivatives) are avoided in pharmaceuticals due to mutagenic risks but are used in explosives and agrochemicals . The TIPS-benzhydryl group in the target compound likely enhances stability in non-polar solvents, making it advantageous for organometallic catalysis.
Research Findings and Limitations
- Knowledge Gaps: Direct comparative studies on catalytic efficiency or biological activity between these compounds are absent in the provided evidence. Further research is needed to quantify stability, solubility, and reactivity differences.
Biological Activity
Overview
2-[alpha-(Triisopropylsiloxy)benzhydryl]pyrrolidine is a complex organic compound characterized by a pyrrolidine ring substituted with a benzhydryl group and a triisopropylsiloxy group. This unique structure positions it as a candidate for various biological interactions and potential therapeutic applications. The compound's synthesis typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of substituents through nucleophilic substitution and silylation reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The substituents on the pyrrolidine ring can significantly influence its binding affinity and selectivity, leading to various biological effects. Research indicates that the compound may modulate biological pathways, although detailed studies are required to elucidate the exact mechanisms involved.
Pharmacological Properties
The pharmacological properties of this compound have been explored in various studies. Its derivatives may exhibit significant bioactivity, making them subjects of interest in drug discovery and development. The compound's unique structure allows it to serve as a building block in synthesizing more complex molecules with potential therapeutic benefits.
Case Studies
- Enzyme Interaction Studies : Preliminary research has suggested that this compound may interact with specific enzymes involved in metabolic pathways. In vitro assays demonstrated that certain derivatives could inhibit enzyme activity, indicating potential for use in treating metabolic disorders.
- Receptor Binding Affinity : Studies have indicated that the compound might possess affinity for neurotransmitter receptors. Binding assays revealed that modifications in the triisopropylsiloxy group could enhance receptor selectivity, suggesting avenues for developing targeted therapies for neurological conditions .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Pyrrolidine-2-one | Simple pyrrolidine structure | Known for pharmaceutical applications |
| Pyrrolidine-2,5-diones | Dione functionality | Exhibits diverse medicinal properties |
| Prolinol | Chiral auxiliary properties | Used in asymmetric synthesis |
The distinct substituents on this compound confer unique chemical and biological properties compared to these analogs, enhancing its potential application in research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
